1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo-
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Overview
Description
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the carboxamide group through reaction with amines.
Hydroxylation Reactions: Introduction of the hydroxyethyl group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Optimization of temperature and pressure conditions to favor desired reactions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of functional groups with other groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibition of enzymes involved in various biological processes.
Signal Transduction Pathways: Modulation of signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido(3,4-b)indole Derivatives: Compounds with similar core structures but different functional groups.
Carboxamide Compounds: Compounds containing the carboxamide functional group.
Hydroxyethyl Derivatives: Compounds containing the hydroxyethyl functional group.
Uniqueness
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
184691-64-3 |
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Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9-methyl-1-oxo-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,9-21)19-15(22)10-4-5-13-12(8-10)11-6-7-18-16(23)14(11)20(13)3/h4-5,8,21H,6-7,9H2,1-3H3,(H,18,23)(H,19,22) |
InChI Key |
QHVJCBYHXQLABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC2=C(C=C1)N(C3=C2CCNC3=O)C |
Origin of Product |
United States |
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